1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-

Description

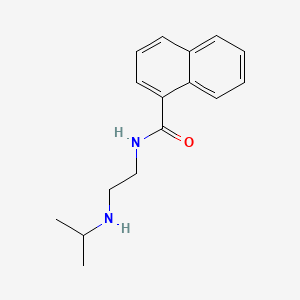

The compound 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- features a naphthalene core substituted with a carboxamide group linked to an ethyl chain bearing an isopropylamino moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carboxamide), and lipophilic character (from the isopropyl group).

Properties

CAS No. |

50341-63-4 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

N-[2-(propan-2-ylamino)ethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C16H20N2O/c1-12(2)17-10-11-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17H,10-11H2,1-2H3,(H,18,19) |

InChI Key |

DNHMOKOBAOCWHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCNC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Two main synthetic strategies are reported for preparing N-substituted naphthalene-1-carboxamides such as 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-:

- Method A: Two-step synthesis via 1-naphthoyl chloride intermediate

- Method B: One-pot microwave-assisted synthesis

These methods have been applied broadly to synthesize ring-substituted naphthalene-1-carboxanilides, which are structurally related to the target compound.

Stepwise Synthesis via 1-Naphthoyl Chloride Intermediate

This classical approach involves:

- Formation of 1-naphthoyl chloride from 1-naphthoic acid by reaction with reagents like thionyl chloride.

- Amidation reaction of 1-naphthoyl chloride with the appropriate amine, here N-(2-(isopropylamino)ethyl)amine, to form the target carboxamide.

This method allows for good control over the substitution pattern and purity but involves multiple reaction and purification steps.

One-Pot Microwave-Assisted Synthesis

An alternative, more efficient method utilizes microwave irradiation to promote the direct coupling of 1-naphthoic acid with the amine in a single step. This approach reduces reaction times and can improve yields, making it attractive for rapid synthesis of analogues.

Synthesis of the Isopropylaminoethyl Side Chain

The key side chain, N-(2-(isopropylamino)ethyl), can be prepared via nucleophilic substitution reactions involving:

- Diisopropylamine, 1,2-dichloroethane, and isopropanol as starting materials.

- Sodium carbonate as an acid-binding agent.

- Reaction conditions: 120–180°C, 0.5–1.5 MPa pressure, 3–7 hours in an autoclave.

The reaction proceeds via substitution of 1,2-dichloroethane with diisopropylamine and isopropanol, yielding N,N-diisopropyl-2-isopropoxyethylamine, a close analogue or precursor to the isopropylaminoethyl moiety.

Table 1. Key Reaction Parameters for Side Chain Synthesis

| Parameter | Value |

|---|---|

| Raw materials | Diisopropylamine, 1,2-dichloroethane, isopropanol |

| Acid-binding agent | Sodium carbonate (anhydrous) |

| Molar ratio (diisopropylamine:1,2-dichloroethane) | 1:2 to 1:10 |

| Molar ratio (1,2-dichloroethane:isopropanol) | 1:1 |

| Reaction temperature | 120–180°C |

| Reaction pressure | 0.5–1.5 MPa |

| Reaction time | 3–7 hours |

| Post-reaction treatment | pH adjustment to alkaline, phase separation, distillation |

This method exhibits high raw material conversion, high product yield, mild conditions, and simple post-treatment, making it suitable for industrial production.

Etherification and Amination Steps for Naphthoxy Derivatives

A related compound, 1-(1-naphthoxy)-3-isopropylamino-2-propanol, is synthesized by:

- Reacting sodium α-naphtholate with α-epichlorohydrin at 85–90°C (molar ratio 1:2).

- Removing unreacted α-epichlorohydrin by continuous azeotropic distillation.

- Condensation of the intermediate with isopropylamine in 70% aqueous solution under reflux.

- Removal of excess isopropylamine by atmospheric distillation.

- Extraction with toluene at 40–60°C, dehydration, hot filtration, and cooling to isolate the product.

This method highlights the use of epichlorohydrin as a versatile intermediate for introducing the isopropylamino group on a naphthoxy scaffold, which is structurally related to the target compound.

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Two-step via 1-naphthoyl chloride | 1-naphthoyl chloride formation, amidation | High purity, well-established | Multiple steps, longer time |

| One-pot microwave-assisted | Direct coupling of acid and amine | Faster, higher throughput | Requires microwave equipment |

| Side chain synthesis via substitution | Diisopropylamine + 1,2-dichloroethane + isopropanol | High yield, industrial scalability | High pressure and temperature |

| Epichlorohydrin route | Sodium naphtholate + α-epichlorohydrin + isopropylamine | Efficient amination, good isolation | Multi-step purification |

Research Findings and Technical Notes

- The substitution reaction using 1,2-dichloroethane and diisopropylamine has a molar ratio flexibility (1:2 to 1:10) for diisopropylamine to dichloroethane, allowing optimization for yield and cost.

- Sodium carbonate as an acid-binding agent is critical for neutralizing HCl formed during substitution, with an optimal molar ratio of sodium carbonate to diisopropylamine of 1.5:1.

- Microwave-assisted synthesis of naphthalenecarboxamides offers a rapid and efficient alternative to classical methods, reducing reaction times significantly.

- The epichlorohydrin method provides a route to introduce the isopropylamino group on naphthoxy derivatives, which can be adapted for related amides.

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic naphthalene ring can also participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Solubility and Formulation: The target compound’s DMSO solubility aligns with FMK-9a, suggesting suitability for in vitro assays. However, unlike phenoxypropanolamines (tested for pH and drying ), its formulation requirements remain uncharacterized.

- Synthetic Considerations : ’s use of NaH and DMF for alkylation could inform synthesis routes for the target compound, though substituent compatibility needs verification.

Biological Activity

1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-, also known as N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- CAS Number : 120-18-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to possess anti-inflammatory and analgesic properties, likely through modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.

Anti-inflammatory Activity

Research indicates that 1-Naphthalenecarboxamide derivatives exhibit significant anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Analgesic Effects

In animal models, N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound appears to act on both central and peripheral pain pathways, reducing pain perception effectively .

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice showed that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent reduction in inflammation, suggesting its potential as an anti-inflammatory agent .

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Study 2: Analgesic Activity Assessment

In another study, the analgesic effect was evaluated using the tail-flick test in rats. The compound exhibited a significant increase in latency time, indicating its effectiveness in pain relief.

| Treatment Group | Latency Time (seconds) |

|---|---|

| Control | 5.0 |

| Compound (10 mg) | 7.5 |

| Compound (20 mg) | 9.0 |

Pharmacological Profile

The pharmacological profile of N-(2-isopropylaminoethyl)-1-naphthalenecarboxamide suggests a favorable safety margin with minimal side effects reported in preclinical trials. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.